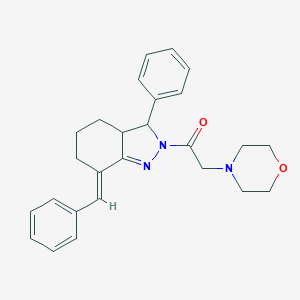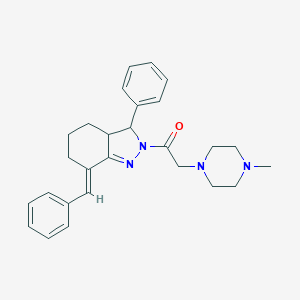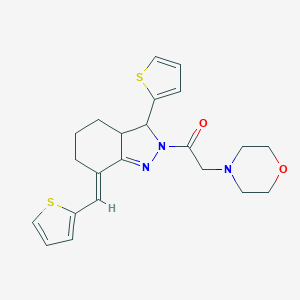![molecular formula C21H19ClN4OS B292128 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide](/img/structure/B292128.png)
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide, also known as CP-31398, is a small molecule compound that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to exhibit anti-tumor properties in preclinical studies, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide involves its ability to bind to and stabilize the tumor suppressor protein p53. This protein plays a critical role in regulating the cell cycle and preventing the formation of cancerous cells. In many types of cancer, the p53 protein is mutated or inactive, leading to uncontrolled cell growth. 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has been shown to restore the activity of p53, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has been shown to have a number of biochemical and physiological effects. In addition to its ability to stabilize p53, it has been shown to inhibit the activity of a number of enzymes involved in cell proliferation and survival. It has also been shown to induce the expression of genes involved in apoptosis and DNA repair.
实验室实验的优点和局限性
One advantage of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide in lab experiments is its specificity for cancer cells. This allows researchers to selectively target cancer cells without affecting normal cells. However, one limitation of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide for maximum efficacy.
合成方法
The synthesis of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide involves the reaction of 1-methyl-1H-imidazole-2-thiol with 4-chloroacetophenone to form 2-(1-methyl-1H-imidazol-2-ylthio)acetophenone. This intermediate is then reacted with 4-phenyl-3,4-dihydropyrazol-5-one in the presence of a base to form 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide.
科学研究应用
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has also been shown to inhibit the growth of tumors in animal models of cancer.
属性
分子式 |
C21H19ClN4OS |
|---|---|
分子量 |
410.9 g/mol |
IUPAC 名称 |
1-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H19ClN4OS/c1-25-12-11-23-21(25)28-14-20(27)26-19(16-7-9-17(22)10-8-16)13-18(24-26)15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 |
InChI 键 |
KHHOVNXCJBLTMO-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
规范 SMILES |
CN1C=CN=C1SCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-({[5-(3-amino-5-phenyl-2-thienyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292050.png)
![N-[(6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea](/img/structure/B292051.png)
![4-[(2E)-2-(2-amino-6-cyano-7-imino-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292052.png)
![10-(Pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione](/img/structure/B292054.png)
![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)
![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)



![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)